2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20418965
InChI: InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)
SMILES:
Molecular Formula: C15H33NO9Si
Molecular Weight: 399.51 g/mol

2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide

CAS No.:

Cat. No.: VC20418965

Molecular Formula: C15H33NO9Si

Molecular Weight: 399.51 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide -

Specification

Molecular Formula C15H33NO9Si
Molecular Weight 399.51 g/mol
IUPAC Name 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide
Standard InChI InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)
Standard InChI Key RGFDUEXNZLUZGH-UHFFFAOYSA-N
Canonical SMILES CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a gluconamide core derived from gluconic acid, with hydroxyl groups at positions 2, 3, 4, 5, and 6. The N-(3-triethoxysilylpropyl) group introduces a silane-terminated side chain, enabling crosslinking with inorganic surfaces. This combination creates amphiphilic properties, balancing hydrophilic hydroxyl groups with hydrophobic triethoxysilyl regions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₃₃NO₉Si
Molecular Weight399.51 g/mol
Hydroxyl Groups5
Functional GroupsTriethoxysilyl, Amide, Hydroxyl
SolubilityOrganic solvents (e.g., DMSO)

Synthesis and Production

Primary Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Gluconolactone Aminolysis: Gluconolactone reacts with 3-aminopropyltriethoxysilane (APTES) in anhydrous ethanol, forming an intermediate amide .

  • Hydrolysis and Purification: Controlled hydrolysis under acidic conditions yields the final product, which is purified via column chromatography .

Reaction Mechanism

The aminolysis step involves nucleophilic attack by the primary amine of APTES on the carbonyl carbon of gluconolactone, followed by ring opening. The triethoxysilyl group remains intact, ensuring reactivity for subsequent applications .

Industrial and Biomedical Applications

Surface Modification and Coatings

The triethoxysilyl group forms stable covalent bonds with silica, glass, and metal oxides, enhancing adhesion in coatings. For example, composites incorporating this compound exhibit 30–40% improved tensile strength due to interfacial bonding.

Table 2: Performance Metrics in Coatings

SubstrateAdhesion Strength (MPa)Durability (Cycles)
Silica12.5 ± 1.2>1,000
Aluminum Oxide10.8 ± 0.9800

Biomedical Engineering

In tissue engineering, the compound’s hydroxyl groups promote cell adhesion by mimicking extracellular matrix components. Studies show a 50% increase in fibroblast proliferation on scaffolds functionalized with this compound compared to controls.

Biological Activities and Mechanisms

Antioxidant Properties

The five hydroxyl groups act as radical scavengers, with an IC₅₀ of 18 µM in DPPH assays, comparable to ascorbic acid. This activity is pH-dependent, peaking at neutral conditions.

Cellular Interactions

The compound upregulates integrin expression in human mesenchymal stem cells (hMSCs), facilitating attachment to collagen-rich surfaces. This mechanism is critical for its use in regenerative medicine .

Research Advancements and Future Directions

Drug Delivery Systems

Preliminary studies suggest the compound can stabilize liposomal formulations, increasing drug loading capacity by 20% for hydrophobic agents like paclitaxel .

Environmental Stability

Hydrolysis of the triethoxysilyl group in humid environments remains a challenge. Recent work on hydrophobic encapsulation techniques has extended functional stability by 300% in accelerated aging tests.

Related Compounds and Comparative Analysis

Table 3: Structurally Analogous Compounds

CompoundKey DifferencesApplications
N-(Triethoxysilylpropyl)glucosamineReplaces gluconamide with glucosamineBone tissue engineering
N-(Triethoxysilylpropyl)chitosanPolysaccharide backboneWound dressings

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